molecular formula C11H14O5 B8166573 Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate

Cat. No.: B8166573
M. Wt: 226.23 g/mol
InChI Key: CQQATZFYVIFYIK-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyethoxy group attached to the benzene ring, along with a hydroxyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate typically involves the esterification of 3-hydroxy-5-(2-methoxyethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-hydroxy-5-(2-methoxyethoxy)benzoic acid+methanolacid catalystMethyl 3-hydroxy-5-(2-methoxyethoxy)benzoate+water\text{3-hydroxy-5-(2-methoxyethoxy)benzoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxy-5-(2-methoxyethoxy)benzoic acid+methanolacid catalyst​Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxyethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-(2-methoxyethoxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(2-methoxyethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxyethoxy groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors.

Comparison with Similar Compounds

Methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate can be compared with other similar compounds such as:

    Methyl 3-hydroxybenzoate: Lacks the methoxyethoxy group, resulting in different chemical properties and reactivity.

    Methyl 3-methoxybenzoate: Lacks the hydroxyl group, affecting its biological activity and applications.

    Methyl 3-hydroxy-5-methoxybenzoate: Contains a methoxy group instead of a methoxyethoxy group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in the presence of both the hydroxyl and methoxyethoxy groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-hydroxy-5-(2-methoxyethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQATZFYVIFYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from step (ii) (2.74 g) was reduced by catalytic hydrogenation at 1 at. for 16 hours in ethyl acetate solution with 10% palladium on charcoal. Yield 1.5 g.
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